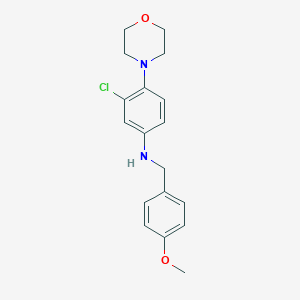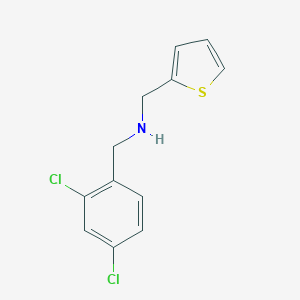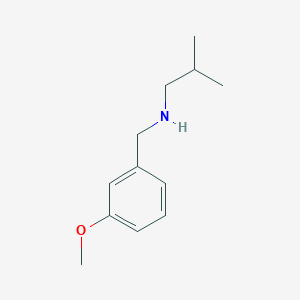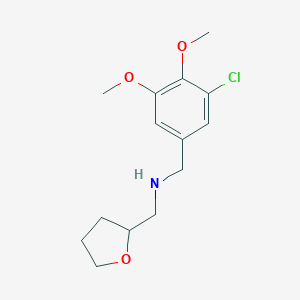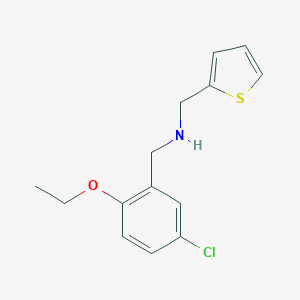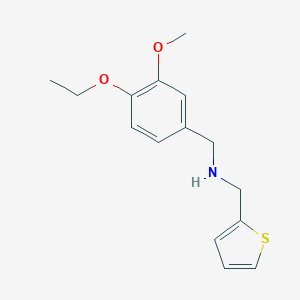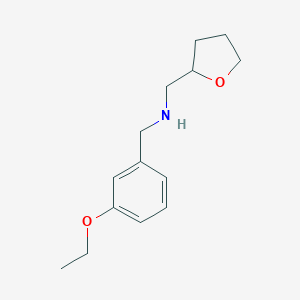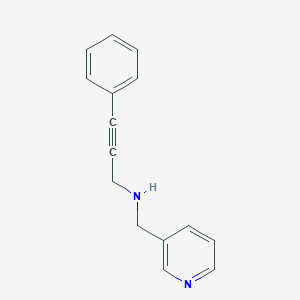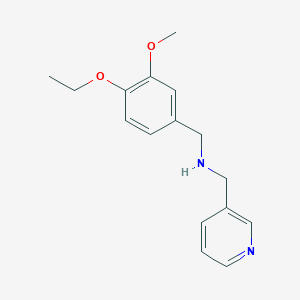![molecular formula C17H19NO B496273 {[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine CAS No. 880805-61-8](/img/structure/B496273.png)
{[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-ylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Benzylation of Phenol: : The synthesis begins with the benzylation of 3-hydroxybenzyl alcohol. This reaction typically involves the use of benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to yield 3-(benzyloxy)benzyl alcohol.
-
Formation of the Amine: : The next step involves the conversion of 3-(benzyloxy)benzyl alcohol to the corresponding amine. This can be achieved through a reductive amination process using an appropriate amine source such as allylamine and a reducing agent like sodium cyanoborohydride.
-
Purification: : The final product, {[3-(benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine, is purified using techniques such as recrystallization or column chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : {[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction: : The compound can be reduced using hydrogenation techniques, often employing catalysts such as palladium on carbon. This can result in the saturation of the prop-2-en-1-yl group to form a propylamine derivative.
-
Substitution: : Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as halides or thiols can replace the benzyloxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI), thiourea
Major Products
Oxidation: Benzaldehyde, benzoic acid
Reduction: {[3-(Benzyloxy)phenyl]methyl}(propyl)amine
Substitution: 3-(Iodophenyl)methyl(prop-2-en-1-yl)amine, 3-(Thiophenyl)methyl(prop-2-en-1-yl)amine
Scientific Research Applications
Chemistry
In organic synthesis, {[3-(benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and fine chemicals.
Biology
The compound’s structure suggests potential biological activity, particularly in the modulation of neurotransmitter systems. It may be investigated for its effects on receptors or enzymes involved in neurological pathways.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery programs.
Industry
In the materials science industry, this compound could be used in the development of novel polymers or as a precursor for functional materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which {[3-(benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine exerts its effects depends on its interaction with molecular targets. For instance, if it acts on neurotransmitter receptors, it may function as an agonist or antagonist, modulating signal transduction pathways. The benzyloxy group can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- {[3-(Methoxy)phenyl]methyl}(prop-2-en-1-yl)amine
- {[3-(Ethoxy)phenyl]methyl}(prop-2-en-1-yl)amine
- {[3-(Phenoxy)phenyl]methyl}(prop-2-en-1-yl)amine
Uniqueness
Compared to its analogs, {[3-(benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine features a benzyloxy group, which can significantly influence its chemical reactivity and biological activity. The benzyloxy group provides a unique steric and electronic environment, potentially leading to distinct interactions with biological targets and different physicochemical properties.
Properties
IUPAC Name |
N-[(3-phenylmethoxyphenyl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-11-18-13-16-9-6-10-17(12-16)19-14-15-7-4-3-5-8-15/h2-10,12,18H,1,11,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELZCNKHCQJVKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-Chloro-6-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B496190.png)
![1-({4-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)propan-2-ol](/img/structure/B496191.png)
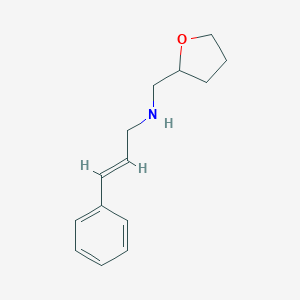
![N-(tert-butyl)-2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B496194.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B496196.png)
